N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Description

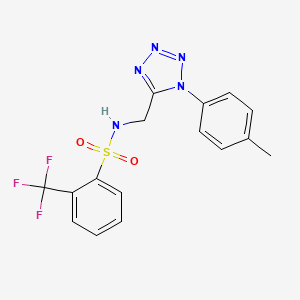

This compound features a 1H-tetrazole ring substituted at the 5-position with a p-tolyl group (methyl-substituted phenyl) and a benzenesulfonamide moiety bearing a trifluoromethyl (-CF₃) group at the 2-position. The tetrazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the sulfonamide and CF₃ groups enhance electrophilicity and lipophilicity, making it a candidate for therapeutic applications such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O2S/c1-11-6-8-12(9-7-11)24-15(21-22-23-24)10-20-27(25,26)14-5-3-2-4-13(14)16(17,18)19/h2-9,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXRGRLZCBAJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, a compound featuring a tetrazole moiety linked to a trifluoromethyl-substituted benzenesulfonamide, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure integrates a tetrazole ring, known for its bioactivity, with a trifluoromethyl group that enhances lipophilicity and biological interaction.

Research indicates that the tetrazole moiety contributes to various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains, suggesting potential use in treating infections.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, which is crucial in managing autoimmune conditions.

- Anticancer Properties : Similar derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating possible applications in oncology.

In Vitro Studies

Table 1 summarizes the biological activities observed in various studies involving similar compounds:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various tetrazole derivatives against common pathogens. The results indicated that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that the compound inhibited the release of TNF-alpha in LPS-stimulated macrophages. This suggests a mechanism by which the compound could mitigate inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis.

Case Study 3: Anticancer Efficacy

Research on related compounds has shown promising results in inhibiting cancer cell proliferation. For instance, a derivative exhibited over 90% inhibition in cell proliferation assays against several cancer lines, including non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and synthesis methods of the target compound with four analogs derived from the provided evidence:

*Calculated based on molecular formula C₁₆H₁₄F₃N₅O₂S.

Key Research Findings and Comparative Analysis

Electronic and Lipophilic Properties

Data Table: Comparative Physicochemical Properties

*Estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves coupling a tetrazole precursor (e.g., 1-(p-tolyl)-1H-tetrazol-5-amine) with a sulfonamide-bearing aryl group. Key steps include:

- Intermediate Preparation : Use Ullmann or Buchwald-Hartwig coupling for aryl-tetrazole linkage .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the final compound. Purity ≥95% is achievable via recrystallization in ethanol/water mixtures .

- Catalyst Optimization : Copper(I) iodide or palladium catalysts improve yield in coupling reactions, as evidenced in analogous sulfonamide-tetrazole syntheses .

Q. How should researchers characterize this compound’s structural and electronic properties?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns (e.g., trifluoromethyl group at C2 of benzene). IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm) and tetrazole C-N stretches (~1450 cm) .

- X-ray Crystallography : Resolve steric effects from the p-tolyl group and sulfonamide conformation, as demonstrated in analogous sulfonamide-tetrazole structures .

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity .

Q. What in vitro assays are suitable for initial biological screening (e.g., antibacterial/antifungal activity)?

- Methodological Answer :

- Microplate Dilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations 1–100 µg/mL. Include positive controls like ciprofloxacin .

- Antifungal Screening : Use Candida albicans and Aspergillus spp. in Sabouraud broth. Tetrazole-sulfonamide hybrids often show moderate activity due to membrane disruption .

- Cytotoxicity : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Modify the p-tolyl group (e.g., electron-withdrawing substituents) to enhance sulfonamide’s electrophilicity. Compare IC values in enzyme inhibition assays .

- Tetrazole Ring Alternatives : Replace tetrazole with triazole or imidazole to assess impact on target binding. For example, triazole derivatives may improve metabolic stability .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like carbonic anhydrase or cyclooxygenase .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected -NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR can detect rotational barriers in sulfonamide groups or hindered tetrazole-p-tolyl rotation .

- Isotopic Labeling : Synthesize -labeled tetrazole to simplify complex splitting in -NMR .

- Synchrotron XRD : High-resolution crystallography clarifies ambiguous proton environments, as shown in structurally similar sulfonamides .

Q. How do experimental and computational binding affinity results diverge, and how can this be addressed?

- Methodological Answer :

- Force Field Calibration : Use molecular dynamics (MD) simulations with OPLS-AA parameters to refine docking poses. Compare with experimental IC values from enzyme inhibition assays .

- Solvent Effects : Include explicit water molecules in DFT calculations to model hydrophobic interactions of the trifluoromethyl group .

- Validation : Cross-check with isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions .

Q. What methodological precautions are critical for assessing long-term stability under experimental conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to UV light (λ = 254 nm), elevated temperatures (40–60°C), and varying pH (2–12) for 4 weeks. Monitor via HPLC for decomposition products .

- Crystallinity Analysis : Powder XRD tracks polymorphic transitions that may affect solubility and bioavailability .

- Lyophilization : For aqueous solutions, lyophilize and store at -20°C to prevent hydrolysis of the sulfonamide group .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between biological activity and computational predictions?

- Methodological Answer :

- False Positives : Re-test compounds in orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) to rule out assay-specific artifacts .

- Off-Target Effects : Perform kinome-wide profiling or chemoproteomics to identify unintended interactions .

- Meta-Analysis : Compare datasets from hybrid models (e.g., receptor-based ML vs. wet-lab agonistic profiles) to identify biases in feature extrapolation .

Q. What statistical approaches validate reproducibility in dose-response studies?

- Methodological Answer :

- Bootstrap Resampling : Calculate 95% confidence intervals for EC values across triplicate experiments .

- Hierarchical Modeling : Account for batch effects (e.g., cell passage number) using mixed-effects regression .

- Bayesian Inference : Quantify uncertainty in IC estimates, particularly for low-solubility compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.